4-Bromo-N-methylpyridin-2-amine
Overview
Description
4-Bromo-N-methylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 4-position and a methyl group attached to the nitrogen atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N-methylpyridin-2-amine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Another method involves the Suzuki cross-coupling reaction, where 4-bromo-2-methylpyridine is coupled with an amine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile or dichloromethane.
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and arylboronic acid in a suitable solvent.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-N-methylpyridin-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylpyridin-2-amine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylpyridin-4-amine: Similar structure but with bromine at the 2-position.
4-Bromo-2-methylpyridine: Lacks the N-methyl group.
N-Methylpyridin-2-amine: Lacks the bromine atom.
Uniqueness
4-Bromo-N-methylpyridin-2-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJDMCKZGENFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717258 | |
Record name | 4-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-65-2 | |
Record name | 4-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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